Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate
Description
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate (CAS: 252025-50-6) is a synthetic indazole derivative with the molecular formula C₁₆H₁₂Cl₂N₂O₂ and a molecular weight of 335.18 g/mol . Structurally, it consists of an indazole core substituted at the N1 position with a 2,4-dichlorobenzyl group and at the C3 position with a methyl ester. This compound serves as a key intermediate in synthesizing adjudin, a derivative of the anticancer drug lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) . Its applications span medicinal chemistry, particularly in developing antitumor agents and cannabinoid receptor modulators .
Properties
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-22-16(21)15-12-4-2-3-5-14(12)20(19-15)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFVPAVNHZRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole-3-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indazole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Lonidamine (1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid)
- Structural Difference : Lonidamine replaces the methyl ester group in the target compound with a carboxylic acid (–COOH) .
- Biological Activity : Lonidamine exhibits anticancer activity by inhibiting glycolysis in tumor cells . The methyl ester derivative (target compound) is hypothesized to act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid form .
- However, lonidamine forms stable triclinic crystals (space group P-1) with intermolecular hydrogen bonds, enhancing its solid-state stability .
Methyl 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate
- Structural Difference : The benzyl substituent is 4-fluorophenyl instead of 2,4-dichlorophenyl .
- Synthesis : Both compounds are synthesized via nucleophilic substitution of methyl 1H-indazole-3-carboxylate with halogenated benzyl halides .
- Impact of Halogen Substitution: The 2,4-dichloro substitution in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the 4-fluoro analog. This difference may influence receptor binding, as seen in cannabinoid receptor (CB1) modulation studies .
N-Phenylindazolyl Diarylureas (e.g., Compounds 8a–k)
- Structural Difference : These derivatives replace the 2,4-dichlorobenzyl group with substituted phenylurea moieties .
- Biological Activity: Diarylureas exhibit potent antiproliferative activity in cancer cell lines, with IC₅₀ values in the nanomolar range. The dichlorobenzyl group in the target compound may enhance metabolic stability compared to phenylurea derivatives .
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
CB1 Receptor Modulators (e.g., LONI11)
- Structural Difference: LONI11 incorporates a tert-Leu amino acid residue linked to the indazole-3-carboxamide group, whereas the target compound lacks this modification .
- Biological Activity : LONI11 acts as a CB1 receptor agonist, while the methyl ester derivative may serve as a precursor for inverse agonists/antagonists. The ester group in the target compound enhances metabolic stability compared to free carboxylic acids .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Prodrug Potential: The methyl ester group in this compound improves lipophilicity, facilitating cellular uptake. In vivo hydrolysis to lonidamine enhances therapeutic efficacy .
- Crystallography : Lonidamine’s triclinic crystal structure stabilizes the molecule, whereas the methyl ester derivative’s crystalline form remains uncharacterized .
- Receptor Specificity : Substituents on the benzyl group (e.g., 2,4-dichloro vs. 4-fluoro) critically modulate CB1 receptor affinity and selectivity .
Biological Activity
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate (CAS 252025-50-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C16H12Cl2N2O2
- Molecular Weight : 335.18468 g/mol
- Synonyms : this compound; 1H-indazole-3-carboxylic acid, methyl ester.
Synthesis
The synthesis of this compound typically involves the reaction of indazole derivatives with 2,4-dichlorobenzyl compounds under specific conditions. Two common methods include:
- Method A : Utilizing DMSO as a solvent and employing copper(I) iodide as a catalyst.
- Method B : Involves alkylation reactions in non-aqueous solvents at elevated temperatures to ensure high yield and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with MIC values ranging from 15.625 to 125 μM .
- Biofilm Inhibition : It demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (BIC) between 62.216–124.432 μg/mL .
Cytotoxicity
The compound's cytotoxic effects have been evaluated in vitro:
- Selectivity : this compound exhibited low cytotoxicity towards normal cells while effectively reducing the viability of cancer cell lines, indicating a favorable therapeutic index for further development .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound compared to standard antibiotics like ciprofloxacin. The findings indicated that:
| Microorganism | MIC (μg/mL) | BIC (μg/mL) |
|---|---|---|
| MRSA | 62.216 | 124.432 |
| Enterococcus faecalis | 62.5 | 248.863 |
| Staphylococcus aureus | 15.625 | >1562.5 |
This data underscores the compound's potential as an alternative treatment option for resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate?
- Methodology : A common approach involves refluxing precursors (e.g., indazole derivatives and substituted benzyl halides) in glacial acetic acid at 45–50°C, followed by recrystallization to purify the product. For example, analogous indazole carboxylates are synthesized by reacting 3-formyl-indole derivatives with aminothiazolones in acetic acid under reflux for 3–5 hours .
- Key Parameters : Temperature control (45–50°C), solvent selection (acetic acid), and reaction time (3–5 hours) are critical for yield optimization. Crystallization in acetic acid or DMF/acetic acid mixtures enhances purity .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : X-ray single-crystal diffraction is the gold standard. Crystals are grown via slow evaporation in glacial acetic acid at 45°C, and diffraction data are collected using a suitable X-ray source. For related indazole derivatives, this method confirmed bond angles, torsion angles, and packing motifs .
- Critical Steps : Ensure high-purity crystals by optimizing solvent polarity and evaporation rate. Data refinement with software like SHELX or Olex2 resolves structural ambiguities .
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in sealed containers at 2–8°C in dry, dark conditions to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorobenzyl substituent influence the compound’s reactivity?
- Mechanistic Insight : The electron-withdrawing chlorine atoms increase electrophilicity at the indazole N1 position, favoring nucleophilic substitution or cross-coupling reactions. Comparative NMR studies (e.g., -NMR) of analogs show downfield shifts in carbonyl carbons due to Cl-induced deshielding .
- Experimental Validation : Synthesize analogs with varying substituents (e.g., methyl vs. chloro) and compare reaction kinetics via HPLC or mass spectrometry .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Case Study : If XRD indicates planar geometry but NMR suggests conformational flexibility, perform variable-temperature NMR to assess dynamic behavior. For example, rotational barriers in benzyl groups can cause splitting in -NMR peaks at low temperatures .
- Data Reconciliation : Use computational tools (e.g., DFT calculations) to model equilibrium geometries and compare with experimental XRD/NMR results .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Stability Testing :
- Acidic Conditions : Incubate in 0.1M HCl at 25°C and monitor degradation via LC-MS. Indazole esters are typically stable in mild acids but hydrolyze in concentrated HCl .
- Basic Conditions : Exposure to 0.1M NaOH may cleave the methyl ester group, forming the carboxylic acid derivative. Track hydrolysis rates using TLC or IR spectroscopy (loss of ester C=O stretch at ~1700 cm) .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) for preliminary separation.
- Recrystallization : For high-purity isolates, recrystallize from DMF/acetic acid (1:1 v/v), which minimizes co-elution of byproducts .
Q. How can researchers validate the absence of toxic intermediates in synthetic pathways?
- Analytical Workflow :
LC-MS Screening : Detect trace intermediates using high-resolution MS.
Toxicophore Prediction : Use software like Toxtree or Derek Nexus to flag structural alerts (e.g., mutagenic imidazole byproducts) .
In Silico Metabolism : Simulate hepatic metabolism with tools like GLORY or ADMET Predictor to identify potential toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
